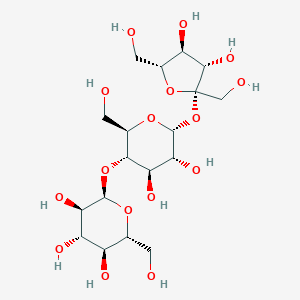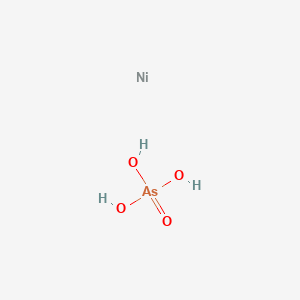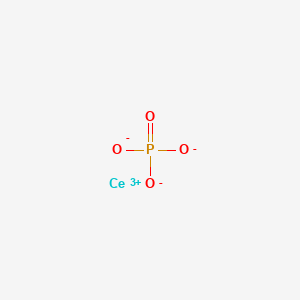
Ceriumphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium phosphate (CePO4) is a complex compound of cerium and phosphate, which has a wide range of applications in the fields of science, technology, and medicine. It is a versatile material with unique properties, such as high thermal stability, low temperature coefficient, and high electrical conductivity. In addition, it is an environmentally friendly material with low toxicity and high biodegradability. CePO4 has been widely used in the fields of nanotechnology, electrochemistry, and biomedicine.
Wissenschaftliche Forschungsanwendungen
Nanotechnologie
Ceriumphosphat wurde bei der Synthese von Nanostäbchen eingesetzt. Diese Nanostäbchen haben Aspektverhältnisse zwischen 3–24,8 und zeigen gemischte monokline und hexagonale Domänen in der Oberflächenschicht . Dies zeigt die Bedeutung der oberflächensensitiven, nanoskaligen Schwingungsspektroskopie in der Nanopartikelwissenschaft .
Oberflächenwissenschaft
Untersuchungen der Oberfläche von this compound-Nanostäbchen mit photoinduzierter Kraftmikroskopie haben gezeigt, dass Carbonat bevorzugt an den monoklinen Domänen adsorbiert wird . Dies könnte Auswirkungen auf die Entwicklung von Katalysatoren und anderen Materialien haben, bei denen Oberflächeneigenschaften wichtig sind .
Dotierstudien
This compound-Stäbchen können mit Co-, Ni- und Mn-Ionen dotiert werden . Die Einführung dieser Dotierionen hat einen messbaren Einfluss auf die magnetische Suszeptibilität und einen signifikanteren Einfluss auf die Bulk-Kristallphase der Nanopartikel .
Kristallographie
This compound hat zwei gut dokumentierte Kristallstrukturen: Rhabdophan (hexagonal) und Monazit (monoklin) . Die beiden Formen von this compound zeigen kristallspezifische Eigenschaften .
Katalyse
This compound wurde als Cokatalysator verwendet, um die Leistung der Sauerstoffentwicklungsreaktion (OER) von NiCo2O4-Nanodraht-Arrays zu verbessern
Wirkmechanismus
Target of Action
Cerium phosphate primarily targets surface structures and biochemical pathways within various environments . Its interaction with these targets can lead to significant changes in their properties and functions .
Mode of Action
Cerium phosphate interacts with its targets through a series of complex processes. For instance, it has been found that cerium phosphate nanorods, despite their hexagonal phase bulk structure, contain mixed monoclinic and hexagonal domains on the surface layer . This demonstrates the compound’s ability to interact with and alter surface structures at the nanoscale .
Moreover, cerium phosphate has been shown to adsorb carbonate preferentially on the monoclinic domains . This suggests that the compound can influence the chemical composition of its targets, although the exact mechanism behind this phenomenon is yet to be determined .
Biochemical Pathways
Cerium phosphate affects several biochemical pathways. For instance, it has been found to influence the formation of hydroxyl radicals in the presence of peroxidase . This suggests that cerium phosphate can impact biochemical pathways related to oxidative stress and other radical-related processes .
Pharmacokinetics
It’s known that the compound’s properties can be influenced by various factors such as ph, temperature, and pressure
Result of Action
The action of cerium phosphate results in significant changes at the molecular and cellular levels. For example, the introduction of dopant ions to cerium phosphate rods has been shown to affect the magnetic susceptibility and the bulk crystal phase of the nanoparticles . This demonstrates the compound’s ability to alter the physical and chemical properties of its targets .
Action Environment
The action, efficacy, and stability of cerium phosphate are influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other ions in the environment . Additionally, the compound’s properties can be influenced by environmental conditions such as temperature and pressure .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cerium phosphate interacts with various biomolecules, influencing biochemical reactions. For instance, it has been shown to interact with enzymes and proteins, affecting their function . The monoclinic form of cerium phosphate has been found to have a higher catalytic activity in the presence of peroxidase, attributed to its greater ability to create hydroxyl radicals .
Cellular Effects
Cerium phosphate nanoparticles (nanoceria) have demonstrated significant effects on various types of cells. For instance, they have been shown to mitigate reactive oxygen species (ROS) levels in cells, which can influence cell signaling pathways, gene expression, and cellular metabolism . Moreover, the transformation of nanoceria in cells is species-dependent, with different plant species showing different capacities to transform nanoceria into Ce(III) species .
Temporal Effects in Laboratory Settings
The effects of cerium phosphate can change over time in laboratory settings. For instance, studies have shown that cerium phosphate nanorods can be synthesized with controlled morphology and chemical composition, providing insights into the factors affecting crystal growth
Dosage Effects in Animal Models
The effects of cerium phosphate can vary with different dosages in animal models. For instance, a study on the impact of cerium oxide nanoparticles on adenine-induced chronic kidney disease in rats showed that cerium phosphate could improve or prevent renal damage caused by adenine . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses need further exploration.
Metabolic Pathways
Cerium phosphate may be involved in various metabolic pathways. For instance, cerium oxide nanoparticles have been shown to modulate the metabolic gene expression in glioblastoma multiforme (GBM) derived cell lines
Transport and Distribution
The transport and distribution of cerium phosphate within cells and tissues are complex processes that depend on various factors. For example, different plant species have been shown to internalize cerium phosphate differently, affecting its distribution within the cells
Subcellular Localization
While some studies have suggested that cerium phosphate may be localized in specific subcellular compartments
Eigenschaften
| { "Design of the Synthesis Pathway": "Cerium phosphate can be synthesized by precipitation method using cerium nitrate and sodium phosphate as starting materials.", "Starting Materials": [ "Cerium nitrate", "Sodium phosphate" ], "Reaction": [ "Dissolve cerium nitrate in distilled water", "Dissolve sodium phosphate in distilled water", "Add the sodium phosphate solution slowly to the cerium nitrate solution with constant stirring", "Maintain the pH of the reaction mixture between 7 and 8 by adding sodium hydroxide or hydrochloric acid", "Continue stirring the mixture for 2 hours", "Filter the precipitate and wash it with distilled water", "Dry the precipitate at 80°C for 12 hours" ] } | |
CAS-Nummer |
13454-71-2 |
Molekularformel |
CeH3O4P |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
cerium;phosphoric acid |
InChI |
InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI-Schlüssel |
PAFFVEYJXFIATB-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Ce+3] |
Kanonische SMILES |
OP(=O)(O)O.[Ce] |
Andere CAS-Nummern |
13454-71-2 |
Synonyme |
cerium phosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





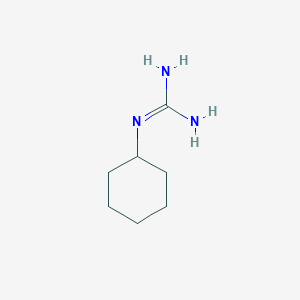


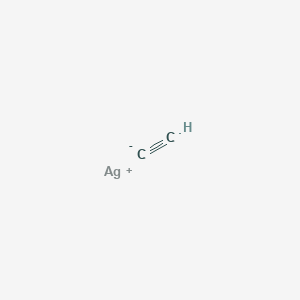

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)


